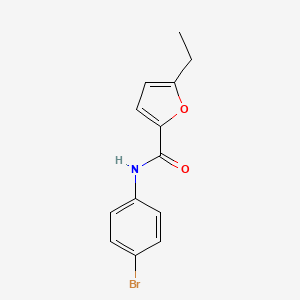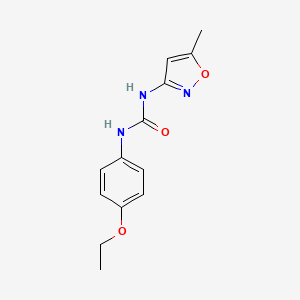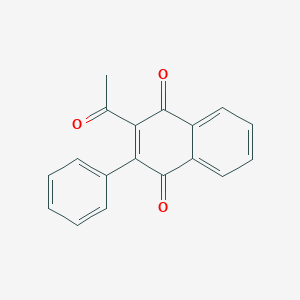![molecular formula C16H16N2OS B5690479 6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B5690479.png)
6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one is a chemical compound with potential therapeutic applications. It is a heterocyclic compound with a quinazolinone core structure and a thiazole ring fused to it. The compound has been synthesized using various methods and has been studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes, such as topoisomerase and histone deacetylase. These enzymes are involved in DNA replication and gene expression, respectively, and their inhibition can lead to cell death.
Biochemical and Physiological Effects:
6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and anti-viral activities. In addition, the compound has been found to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, which make it a promising candidate for further study. However, one of the limitations of using the compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one. One direction is to further investigate the compound's mechanism of action and its potential use in the treatment of various diseases, such as cancer and viral infections. Another direction is to develop more efficient synthesis methods for the compound to allow for large-scale production. Additionally, the compound's neuroprotective effects could be further studied for potential use in the treatment of neurodegenerative diseases. Lastly, the compound's potential toxicity and safety profile could be investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, 6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one is a promising chemical compound with potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and to develop it into a viable therapeutic option.
Synthesemethoden
6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-aminobenzamide with 2-bromo-3-methylthiophene in the presence of a base. The reaction proceeds through the formation of an intermediate and subsequent cyclization to form the desired product. Other methods include the reaction of 2-aminobenzamide with 2-bromo-3-methylthiophene in the presence of a palladium catalyst, or the reaction of 2-aminobenzamide with 2-bromo-3-methylthiophene in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. The compound has been tested on various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.
Eigenschaften
IUPAC Name |
9,9-dimethyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-16(2)9-10-5-3-4-6-11(10)13-12(16)14(19)18-7-8-20-15(18)17-13/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHBMIXBJQDDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)N4CCSC4=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690403.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinol](/img/structure/B5690404.png)
![ethyl 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5690411.png)

![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-2,4-dimethylaniline](/img/structure/B5690431.png)


![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)chromane-3-carboxamide](/img/structure/B5690451.png)
![(3S*,4R*)-N,N-dimethyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5690459.png)
![2-[(2-methoxybenzyl)thio]-1H-benzimidazole](/img/structure/B5690474.png)
![1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5690480.png)
![8-(butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690484.png)
![2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5690491.png)
![3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5690493.png)